molecular formula C9H12BFO4 B8203906 6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid

6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid

Cat. No.: B8203906
M. Wt: 214.00 g/mol
InChI Key: PSJHUIVSSNLYHO-UHFFFAOYSA-N
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Description

6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid is a boronic acid ester with the molecular formula C9H12BFO4 and a molecular weight of 214.00 g/mol . It is supplied with a high purity level, typically at 96% or higher . This compound belongs to a class of chemicals that are primarily used as key synthetic intermediates and building blocks in various research fields, including medicinal chemistry and drug discovery. Boronic acid derivatives, such as this one, are particularly valuable in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the synthesis of complex organic molecules, pharmaceuticals, and materials . The presence of the methoxymethoxy (MOM) protecting group on the phenyl ring is a critical structural feature, as it can be used to mask a phenol or alcohol functionality, allowing for greater flexibility in multi-step synthetic sequences . Research into structurally similar fluorinated phenylboronic acids has shown their application in the synthesis of conformationally constrained kinase inhibitors, such as those targeting ALK2 for the potential treatment of diffuse intrinsic pontine glioma (DIPG) . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[6-fluoro-2-(methoxymethoxy)-3-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO4/c1-6-3-4-7(11)8(10(12)13)9(6)15-5-14-2/h3-4,12-13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJHUIVSSNLYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OCOC)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The synthesis begins with 2-fluoro-3-methylphenol as the starting material. The phenol group is protected as a methoxymethyl ether using chloromethyl methyl ether (MOMCl) and a base such as diisopropylethylamine (DIPEA) in dichloromethane:

2-Fluoro-3-methylphenol+MOMClDIPEA, CH2Cl22-fluoro-3-methyl-1-(methoxymethoxy)benzene\text{2-Fluoro-3-methylphenol} + \text{MOMCl} \xrightarrow{\text{DIPEA, CH}2\text{Cl}2} \text{2-fluoro-3-methyl-1-(methoxymethoxy)benzene}

This step achieves >90% yield under anhydrous conditions.

Directed Ortho-Lithiation

The methoxymethoxy group directs lithiation to the ortho position. Using n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF), the lithiated intermediate is quenched with triisopropyl borate (B(OiPr)3):

2-fluoro-3-methyl-1-(methoxymethoxy)benzenen-BuLi, THFlithiated intermediateB(OiPr)3boronic ester\text{2-fluoro-3-methyl-1-(methoxymethoxy)benzene} \xrightarrow{\text{n-BuLi, THF}} \text{lithiated intermediate} \xrightarrow{\text{B(OiPr)}_3} \text{boronic ester}

Hydrolysis with dilute HCl yields the boronic acid. Typical yields range from 65–75%, with purity >95% after recrystallization.

Miyaura Borylation of Halogenated Precursors

Palladium-Catalyzed Cross-Coupling

Aryl halides serve as substrates for Miyaura borylation using bis(pinacolato)diboron (B2pin2) and palladium catalysts. For example, 6-fluoro-2-(methoxymethoxy)-3-methylbromobenzene reacts with B2pin2 under Pd(dba)2/dppf catalysis:

Ar-Br+B2pin2Pd(dba)2/dppf, KOAcAr-Bpin\text{Ar-Br} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dba)}_2/\text{dppf, KOAc}} \text{Ar-Bpin}

Subsequent acidic hydrolysis converts the pinacol boronate to the boronic acid. This method achieves 70–80% yield with excellent functional group tolerance.

Optimization of Reaction Conditions

  • Ligand Effects : Dppf (1,1'-bis(diphenylphosphino)ferrocene) enhances catalyst stability and selectivity.

  • Solvent : Dioxane or toluene at 80–100°C minimizes side reactions.

  • Base : Potassium acetate (KOAc) neutralizes HBr generated during the reaction.

Protective Group Strategies

Methoxymethyl (MOM) Protection

The MOM group is introduced early to mask hydroxyl groups and direct subsequent functionalization. Deprotection is avoided until the final step to preserve boronic acid integrity.

Boronic Acid Stabilization

MIDA (N-methyliminodiacetic acid) boronates are employed to stabilize the boronic acid during harsh reactions. Post-synthesis, the MIDA group is removed via hydrolysis with NH4OH/THF:

MIDA-boronateNH4OH, THFboronic acid\text{MIDA-boronate} \xrightarrow{\text{NH}_4\text{OH, THF}} \text{boronic acid}

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Directed Ortho-Metalation65–75>95High regioselectivityLow-temperature sensitivity
Miyaura Borylation70–80>98Functional group toleranceRequires palladium catalysts
MIDA Boronate Hydrolysis85–90>99Enhanced stabilityAdditional deprotection step

Large-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Catalyst Recycling : Pd catalysts are recovered via filtration or extraction to reduce costs.

  • Solvent Selection : THF is replaced with 2-MeTHF for improved safety and sustainability.

  • Quality Control : HPLC with UV detection (λ = 254 nm) ensures <0.5% impurities.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated borylation enables room-temperature reactions, minimizing thermal degradation.

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer, achieving 90% yield in 15 minutes for Miyaura borylation .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The fluorine atom and methoxymethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to form stable complexes with various nucleophiles, including diols.

2. Medicinal Chemistry:
The compound is explored for its potential as an enzyme inhibitor and receptor modulator. Its boronic acid functionality allows it to interact with biological targets, making it a candidate for drug development aimed at treating conditions such as cancer and diabetes. The ability to form reversible covalent bonds enhances its effectiveness as a biochemical probe.

3. Material Science:
In industrial applications, this compound is utilized in the production of advanced materials such as polymers and electronic components. Its unique properties can contribute to the development of materials with enhanced performance characteristics.

Research has demonstrated that this compound exhibits significant biological activity:

  • Enzyme Inhibition: It can inhibit specific enzymes like serine proteases and glycosidases, which may lead to therapeutic applications in managing metabolic disorders.
  • Receptor Modulation: The compound may bind to specific receptors, influencing signaling pathways that are crucial in disease mechanisms.

Case Studies

Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various boronic acids on glycosidases, revealing that this compound displayed notable inhibitory activity. This suggests potential applications in antidiabetic therapies by modulating carbohydrate metabolism.

Case Study 2: Cancer Therapeutics
Another investigation focused on boronic acids' role in cancer therapy, showing that compounds similar to this one could inhibit cancer cell growth by targeting proteasomes essential for protein degradation. This highlights a pathway for developing boron-based therapies that could enhance existing cancer treatments.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid depends on its specific application. In general, the boronic acid group can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecule, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Methoxymethoxy vs.
  • Fluorine Position : Fluorine at position 6 (target compound) versus position 2 or 3 (other analogs) influences electronic distribution. Fluorine’s electron-withdrawing nature activates the boronic acid for coupling but may require adjusted reaction conditions.

Reactivity in Cross-Couplings

  • Pyridine-based boronic acids (e.g., (5-Fluoro-6-methoxypyridin-3-yl)boronic acid) show divergent reactivity due to nitrogen’s electron-withdrawing effects, limiting direct comparison with phenyl-based systems.

Biological Activity

6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid is an organoboron compound notable for its unique structural features and potential biological activities. The presence of a boronic acid functional group allows it to interact with various biological molecules, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂BFO₄. This compound features a phenyl ring substituted with a fluorine atom and a methoxymethoxy group, which enhances its reactivity and solubility in biological systems.

PropertyValue
Molecular Weight214.00 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Functional GroupsBoronic acid, methoxy

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

  • Enzyme Inhibition : The boronic acid moiety can interact with the active sites of enzymes, particularly serine proteases and glycosidases, leading to inhibition of enzymatic activity.
  • Receptor Modulation : The compound may also bind to specific receptors, modulating their activity and potentially influencing signaling pathways involved in disease mechanisms.

Biological Applications

Research has highlighted several potential applications for this compound:

  • Drug Development : Due to its ability to inhibit specific enzymes, this compound is being explored as a lead candidate in the development of new therapeutics for conditions such as cancer and diabetes.
  • Biochemical Probes : Its unique reactivity makes it suitable for use as a biochemical probe in studies aimed at understanding enzyme mechanisms and receptor interactions.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various boronic acids, including this compound, on glycosidases. The results demonstrated that this compound exhibited significant inhibitory activity against specific glycosidases, suggesting its potential as an antidiabetic agent by modulating carbohydrate metabolism .

Case Study 2: Cancer Therapeutics

Another research effort focused on the application of boronic acids in cancer therapy. It was found that compounds similar to this compound could inhibit the growth of cancer cells by targeting proteasomes, which are crucial for protein degradation in cancer cells . This suggests a pathway for developing boron-based therapies that could enhance the efficacy of existing treatments.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
2-Fluoro-5-methylpyridin-3-ylboronic acidC₆H₇BFNO₂Pyridine ring structure
3,4-Dimethoxyphenylboronic acidC₈H₁₁BO₄Contains two methoxy groups
This compound C₉H₁₂BFO₄ Unique fluorination and methoxymethoxy substitution

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves coupling a halogenated aromatic precursor (e.g., bromo- or iodo-substituted) with a boronic acid under palladium catalysis. For example, analogous syntheses (e.g., 2-Fluoro-6-methoxyphenylboronic acid) use tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with tri-tert-butylphosphine ligand in tetrahydrofuran (THF)/water solvent systems at 60°C for 18 hours, achieving yields up to 63% . Key steps include:

  • Reagent Preparation : Use potassium fluoride (KF) as a base.
  • Catalytic System : Optimize Pd/ligand ratios (e.g., 5 mol% Pd₂(dba)₃ with 10 mol% ligand).
  • Purification : Extract with tert-butyl methyl ether, dry over MgSO₄, and concentrate under reduced pressure.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% by HPLC; see purity data for analogous compounds in catalogs) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected ~169.95 g/mol based on similar structures) .

Q. What storage conditions are required for stability?

  • Answer : Store at 0–6°C in airtight, light-protected containers to prevent boronic acid degradation. This aligns with handling protocols for structurally similar fluorinated phenylboronic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., THF, dioxane) with water ratios (3:1 to 5:1) to balance solubility and reactivity.
  • Catalyst Variations : Compare Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig ligands (e.g., SPhos, XPhos) for enhanced turnover .
  • Temperature Control : Gradual heating (e.g., 60°C to 80°C) may suppress side reactions like protodeboronation.
  • Byproduct Mitigation : Monitor reactions via TLC and employ column chromatography with silica gel (hexane/ethyl acetate gradients) for purification.

Q. How do electronic effects of substituents influence cross-coupling efficiency?

  • Answer : The electron-withdrawing fluoro and methoxymethoxy groups can reduce boronic acid reactivity. Strategies include:

  • Activation : Use stronger bases (e.g., Cs₂CO₃) or microwave-assisted heating to enhance coupling rates.
  • Substituent Tuning : Introduce methyl groups (as in 3-methyl substitution) to stabilize intermediates via steric effects, as seen in related compounds .

Q. What computational tools predict solubility and reactivity for reaction design?

  • Methodological Answer :

  • LogP Prediction : Tools like XLOGP3 (predicted LogP ~0.9 for similar boronic acids) guide solvent selection .
  • DFT Calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
  • Solubility Parameters : Use ESOL or Ali solubility models (e.g., predicted solubility ~3.4 mg/mL in water) to optimize reaction media .

Key Considerations for Contradictions

  • Catalyst Efficiency : Discrepancies in yields (e.g., 63% vs. lower yields in other protocols) may arise from ligand choice or base strength. Systematic screening is advised.
  • Regioselectivity : Fluorine and methoxymethoxy groups may direct coupling to specific positions; verify via NOESY or X-ray crystallography if ambiguous .

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